3-Benzoylquinoline: A Core Properties Technical Guide for Drug Discovery Professionals
3-Benzoylquinoline: A Core Properties Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile scaffold allows for functionalization at numerous positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] The introduction of a benzoyl group at the 3-position yields 3-Benzoylquinoline, a molecule that combines the rich chemical heritage of the quinoline core with the diverse reactivity of an aromatic ketone. This guide provides an in-depth analysis of the fundamental properties of 3-Benzoylquinoline, offering insights into its synthesis, physicochemical characteristics, and spectroscopic profile to empower researchers in leveraging this scaffold for novel therapeutic development. The quinoline framework itself is associated with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties, making its derivatives, such as 3-Benzoylquinoline, compelling candidates for drug discovery programs.[3][4][5][6]
Molecular Structure and Physicochemical Properties
3-Benzoylquinoline is an aromatic heterocyclic ketone. The molecule's geometry, characterized by the fusion of a benzene and a pyridine ring, is largely planar, a feature often associated with the ability to intercalate with DNA.[7] The benzoyl substituent at the 3-position introduces a degree of rotational freedom and a key site for hydrogen bonding, which can significantly influence its biological interactions.
Predicted Physicochemical Data
| Property | Predicted Value/Information | Rationale & Context |
| Molecular Formula | C₁₆H₁₁NO | Derived from its chemical structure. |
| Molecular Weight | 233.27 g/mol | A fundamental property for all stoichiometric calculations.[8][9] |
| Melting Point | Solid at room temperature; likely in the range of 80-120 °C | Aromatic ketones and substituted quinolines are typically crystalline solids. The exact melting point is sensitive to purity.[4][10] |
| Boiling Point | > 300 °C (at atmospheric pressure) | High boiling point is expected due to the high molecular weight and polarity.[1][11] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The quinoline nitrogen can be protonated, increasing aqueous solubility at low pH.[12] Generally, its aromatic character dictates solubility in organic solvents.[13] |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of related quinoline and benzophenone derivatives. |
Synthesis of the 3-Benzoylquinoline Scaffold
The synthesis of 3-acylquinolines, including 3-Benzoylquinoline, can be approached through various modern synthetic strategies. These methods are designed to be efficient and allow for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
Transition Metal-Free [4+2] Annulation
A notable and environmentally conscious approach is the transition metal-free synthesis via a [4+2] annulation reaction. This method involves the reaction of anthranils with enaminones, catalyzed by methanesulfonic acid (MSA) and sodium iodide (NaI) under mild conditions.[14] This strategy is lauded for its operational simplicity, high yields, and broad substrate scope.[14]
Conceptual Workflow for [4+2] Annulation Synthesis:
Caption: Conceptual workflow for the synthesis of 3-Benzoylquinoline.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on the [4+2] annulation strategy.[14]
-
Reaction Setup: To a solution of the appropriate benzoyl-substituted enaminone in a suitable solvent, add anthranil.
-
Catalyst Addition: Introduce methanesulfonic acid (MSA) and sodium iodide (NaI) to the reaction mixture.
-
Reaction Progression: Stir the mixture at a mild temperature (e.g., room temperature to 50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble components.
-
Purification: Extract the crude product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the residue using column chromatography to obtain pure 3-Benzoylquinoline.
Spectroscopic Characterization
The structural elucidation of 3-Benzoylquinoline relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on its chemical structure and established principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals exclusively in the aromatic region. The protons on the quinoline and benzoyl rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H2, H4 (Quinoline) | 9.0 - 8.2 | Singlet/Doublet | These protons are adjacent to the heterocyclic nitrogen and are significantly deshielded.[15] |
| H5, H6, H7, H8 (Quinoline) | 8.2 - 7.5 | Multiplets | Protons on the benzo part of the quinoline ring.[15] |
| Ortho-protons (Benzoyl) | 7.9 - 7.7 | Doublet/Multiplet | Deshielded due to the proximity to the electron-withdrawing carbonyl group. |
| Meta- & Para-protons (Benzoyl) | 7.6 - 7.4 | Multiplets | Less deshielded compared to the ortho protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | 195 - 185 | The carbonyl carbon is highly deshielded.[16] |
| Quaternary Carbons (Aromatic) | 155 - 130 | Includes the carbons at the ring junctions and the carbon attached to the benzoyl group. |
| CH Carbons (Aromatic) | 135 - 120 | Carbons in the quinoline and benzoyl rings bearing a proton. |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups within the molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Aryl Ketone) | 1680 - 1660 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-H Bending (Out-of-plane) | 900 - 675 | Strong |
The strong absorption band for the carbonyl group is particularly diagnostic.[17]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A prominent peak at m/z = 233, corresponding to the molecular weight of 3-Benzoylquinoline.
-
Key Fragments:
-
[M-H]⁺ (m/z = 232): Loss of a hydrogen atom.
-
[M-CO]⁺ (m/z = 205): Loss of carbon monoxide.
-
[C₆H₅CO]⁺ (m/z = 105): Benzoyl cation, a very common and stable fragment for benzoyl-substituted compounds.
-
[C₆H₅]⁺ (m/z = 77): Phenyl cation, resulting from the cleavage of the benzoyl group.
-
Fragments corresponding to the quinoline ring system.
-
Visualization of Mass Spec Fragmentation:
Caption: Predicted major fragmentation pathways for 3-Benzoylquinoline.
Applications in Drug Development and Research
The 3-Benzoylquinoline scaffold is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is known to be a key pharmacophore in a range of drugs, and the benzoyl group at the 3-position offers a reactive handle for further chemical modifications.
Anticancer Potential
Many quinoline derivatives exhibit significant anticancer activity.[4][7] The mechanisms of action are diverse and can include:
-
Kinase Inhibition: Substituted quinolines have been developed as inhibitors of protein tyrosine kinases (PTKs), which are often dysregulated in cancer cells.[18]
-
Topoisomerase Inhibition: Some benzoquinoline derivatives act as Topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[7]
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate into the DNA double helix, leading to cytotoxic effects.[7]
-
Tubulin Polymerization Inhibition: Certain complex natural products containing related scaffolds have shown anti-mitotic activity by inhibiting tubulin polymerization.[12]
Antimicrobial and Anti-inflammatory Activity
The quinoline pharmacophore is present in several antibacterial and antifungal drugs.[3] Benzoquinoline derivatives have shown promise as both antibacterial and antifungal agents.[3] Additionally, quinoline hybrids have been evaluated for their anti-inflammatory properties.[2]
Synthetic Utility
From a synthetic chemistry perspective, 3-Benzoylquinoline is a valuable intermediate. The benzoyl group can be modified, for instance, by reduction to a secondary alcohol, which can then be used in further coupling reactions. The quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for high-throughput screening.[2] The use of related halo-quinolines in cross-coupling reactions like the Suzuki-Miyaura reaction highlights the potential for derivatization of the quinoline core.[1]
Conclusion
3-Benzoylquinoline represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its synthesis is achievable through modern, efficient chemical methods. While detailed experimental data on its physicochemical properties are sparse, reliable predictions can be made to guide its use in research. The true value of 3-Benzoylquinoline lies in its potential as a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Its rich chemical functionality and the proven biological relevance of the quinoline core make it a compelling starting point for the exploration of new chemical space and the discovery of next-generation medicines.
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